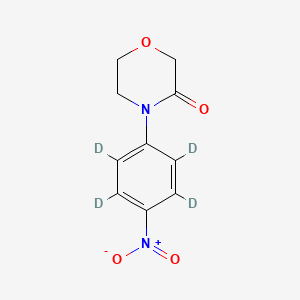
4-(4-Nitrophenyl)-3-morpholinone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrophenyl)-3-morpholinone-d4 is a deuterated derivative of 4-(4-Nitrophenyl)-3-morpholinone. This compound is characterized by the presence of a nitrophenyl group attached to a morpholinone ring. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4 typically involves the nitration of phenol to produce 4-nitrophenol, followed by further chemical modifications. One common method includes the reaction of 4-nitrophenol with morpholine under specific conditions to form the morpholinone ring. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires careful handling and precise control of reaction parameters to achieve the desired isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Nitrophenyl)-3-morpholinone-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-3-morpholinone-d4
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives of the morpholinone ring
Aplicaciones Científicas De Investigación
4-(4-Nitrophenyl)-3-morpholinone-d4 has several applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterium labeling, which helps in studying molecular structures and dynamics.
Biology: Employed in biochemical assays to study enzyme kinetics and interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Nitrophenyl)-3-morpholinone-d4 involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the morpholinone ring provides stability and specific binding properties. The deuterium atoms enhance the compound’s stability and provide unique spectroscopic properties, making it valuable in mechanistic studies .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A precursor in the synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4, known for its use as a pH indicator and intermediate in chemical synthesis.
4-(4-Nitrophenyl)morpholine: Similar structure but lacks the deuterium labeling, used in various chemical reactions and studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and stability in chemical reactions. This isotopic labeling makes it a valuable tool in scientific research, particularly in studies requiring precise molecular analysis .
Propiedades
Fórmula molecular |
C10H10N2O4 |
|---|---|
Peso molecular |
226.22 g/mol |
Nombre IUPAC |
4-(2,3,5,6-tetradeuterio-4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2/i1D,2D,3D,4D |
Clave InChI |
OWMGEFWSGOTGAU-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])[N+](=O)[O-])[2H] |
SMILES canónico |
C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


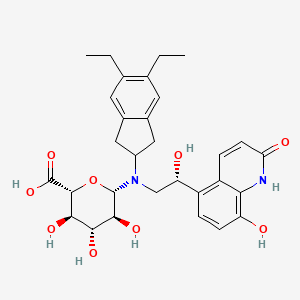
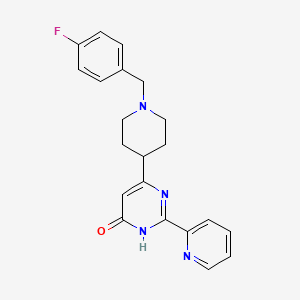
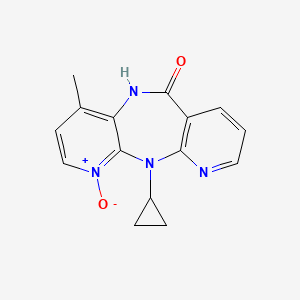
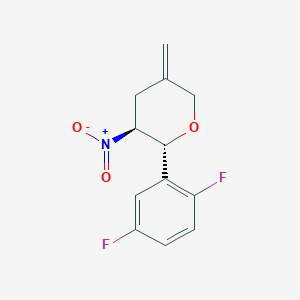

![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)

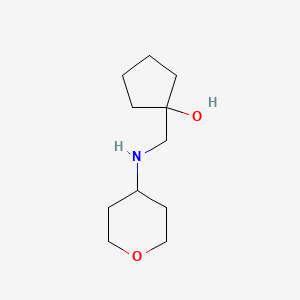
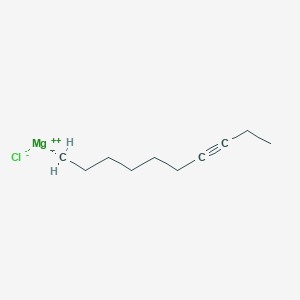
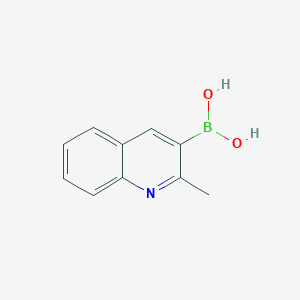
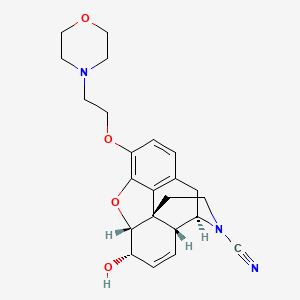
![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)

![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
